4-(Bromomethyl)-3-methoxy-1,5-naphthyridine
Overview
Description
4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is a heterocyclic organic compound that features a naphthyridine core substituted with a bromomethyl group at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The naphthyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthyridines with various functional groups.
Oxidation: Formation of 3-formyl-4-(bromomethyl)-1,5-naphthyridine.
Reduction: Formation of 3-methoxy-4-(bromomethyl)-1,5-dihydronaphthyridine.
Scientific Research Applications
4-(Bromomethyl)-3-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor blockade.
Comparison with Similar Compounds
- 4-(Chloromethyl)-3-methoxy-1,5-naphthyridine
- 4-(Hydroxymethyl)-3-methoxy-1,5-naphthyridine
- 4-(Methyl)-3-methoxy-1,5-naphthyridine
Comparison: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups
Properties
IUPAC Name |
4-(bromomethyl)-3-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-6-13-8-3-2-4-12-10(8)7(9)5-11/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCCLMZGVPXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC=NC2=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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